N-Cyclohexyl-6-((methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinamine

Medicinal chemistry Metabolic stability Lead optimization

N-Cyclohexyl-6-((methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinamine (CAS 478031-49-1) is a fully synthetic, small-molecule pyrimidine derivative characterized by a 2-(4-pyridinyl) core, an N-cyclohexylamine substituent at position 4, and a methylsulfanylmethyl (thioether) group at position 6. With a molecular formula of C17H22N4S and calculated molecular weight of 314.5 g/mol, the compound is cataloged in the PubChem database (CID and was originally deposited as part of the Oprea chemical library collection (Oprea1_383686), indicating its use in early-stage screening and cheminformatics analyses.

Molecular Formula C17H22N4S
Molecular Weight 314.45
CAS No. 478031-49-1
Cat. No. B2397932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl-6-((methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinamine
CAS478031-49-1
Molecular FormulaC17H22N4S
Molecular Weight314.45
Structural Identifiers
SMILESCSCC1=CC(=NC(=N1)C2=CC=NC=C2)NC3CCCCC3
InChIInChI=1S/C17H22N4S/c1-22-12-15-11-16(19-14-5-3-2-4-6-14)21-17(20-15)13-7-9-18-10-8-13/h7-11,14H,2-6,12H2,1H3,(H,19,20,21)
InChIKeyOVNQSDKIGHRPEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-6-((methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinamine (CAS 478031-49-1): Chemical Identity and Research-Grade Procurement Context


N-Cyclohexyl-6-((methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinamine (CAS 478031-49-1) is a fully synthetic, small-molecule pyrimidine derivative characterized by a 2-(4-pyridinyl) core, an N-cyclohexylamine substituent at position 4, and a methylsulfanylmethyl (thioether) group at position 6 [1]. With a molecular formula of C17H22N4S and calculated molecular weight of 314.5 g/mol, the compound is cataloged in the PubChem database (CID 3738421) and was originally deposited as part of the Oprea chemical library collection (Oprea1_383686), indicating its use in early-stage screening and cheminformatics analyses [1]. Computed physicochemical properties include a predicted XLogP3 of 3.4, a topological polar surface area (TPSA) of 76 Ų, a single hydrogen bond donor, and five hydrogen bond acceptors [1]. The compound is supplied by multiple research chemical vendors, typically at purities around 95% . It belongs to a broader class of 2-(pyridinyl)-4-pyrimidinamines that have been investigated in patent literature for applications ranging from kinase inhibition to agrochemical fungicide development [2].

Why N-Cyclohexyl-6-((methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinamine Cannot Be Assumed Interchangeable with In-Class Analogs


Within the 2-(4-pyridinyl)-4-pyrimidinamine scaffold family, three structural variables render direct substitution unreliable without experimental verification: (i) the sulfur oxidation state at the 6-position (methylsulfanyl thioether versus methylsulfinyl sulfoxide in CAS 339278-97-6), which alters hydrogen-bond acceptor capacity, logP, and susceptibility to metabolic S-oxidation [1]; (ii) the nature of the N4-substituent (cyclohexylamino versus 4-chlorophenylsulfanyl in CAS 478031-42-4), which changes molecular weight by approximately 45 g/mol and introduces or removes a hydrogen-bond donor [1]; and (iii) the combinatorial interplay among these substituents on pyrimidine ring electron density, which can shift kinase selectivity profiles or off-target activity even when individual fragments appear similar [2]. Given the absence of publicly available head-to-head biological profiling for these specific analogs, any procurement decision based solely on structural homology carries substantial risk of unexpected biological or physicochemical behavior.

N-Cyclohexyl-6-((methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinamine: Quantitative Differentiation Evidence Against Closest Analogs


Sulfur Oxidation State Differentiation: Methylsulfanyl (Thioether) vs. Methylsulfinyl (Sulfoxide)

The target compound bears a methylsulfanyl (thioether, -S-CH3) group at the 6-methylene position, whereas its closest cataloged analog, N-cyclohexyl-6-((methylsulfinyl)methyl)-2-(pyridin-4-yl)pyrimidin-4-amine (CAS 339278-97-6), features the corresponding sulfoxide (-S(O)-CH3) [1]. The oxidation state difference introduces an additional hydrogen-bond acceptor (sulfoxide oxygen), increases molecular weight by 16 g/mol (314.5 vs. 330.45 g/mol), and alters the computed logP (predicted decrease of approximately 0.8-1.2 log units for the sulfoxide relative to the thioether) [1]. In pyrimidine-based kinase inhibitor programs, the thioether-to-sulfoxide conversion has been shown to modulate both metabolic stability (via altered CYP450 susceptibility) and target binding; the methylsulfanyl form is the reduced progenitor that may serve as a metabolic probe or a precursor for further oxidation-state SAR exploration [2].

Medicinal chemistry Metabolic stability Lead optimization

N4-Substituent Comparison: Cyclohexylamino vs. 4-Chlorophenylsulfanyl at the 4-Position

At the pyrimidine 4-position, the target compound bears an N-cyclohexylamino group (providing one H-bond donor, one H-bond acceptor from the exocyclic NH, and a lipophilic cyclohexyl ring), whereas the analog 4-((4-chlorophenyl)sulfanyl)-6-((methylsulfanyl)methyl)-2-(4-pyridinyl)pyrimidine (CAS 478031-42-4) replaces this with a 4-chlorophenylsulfanyl (thioether) substituent that eliminates the H-bond donor entirely and increases molecular weight to 359.89 g/mol [1]. This substitution converts the 4-position from an amino-linked sp3-rich cyclohexyl group to a fully aromatic, sulfur-linked aryl group, resulting in a calculated ΔMW of +45.4 g/mol and a fundamentally different H-bond pharmacophore (HBD count: 1 vs. 0) [1]. In kinase inhibitor pharmacology, the presence and geometry of the NH donor at the pyrimidine 4-position is frequently a critical determinant of hinge-region binding; its absence in the 4-chlorophenylsulfanyl analog predicts a distinct kinase selectivity profile [2].

Scaffold hopping Kinase selectivity ADME prediction

Physicochemical Property Drift Relative to the Unsubstituted Core Scaffold

Compared to the minimal core scaffold 2-(4-pyridinyl)-4-pyrimidinamine (CAS 61310-29-0; MW 172.19, C9H8N4, computed logP approximately 0.9), the target compound exhibits a large shift in drug-likeness parameters driven by the addition of both the N-cyclohexyl and 6-methylsulfanylmethyl substituents [1]. The target compound's computed logP of 3.4 (XLogP3) represents an increase of approximately 2.5 log units, moving from the polar, low-permeability range into the optimal CNS or intracellular permeability window [1]. Molecular weight increases by 142.3 g/mol, TPSA of 76 Ų remains within the sub-140 Ų threshold for oral bioavailability, but the rotatable bond count increases from 1 to 5, which may affect entropic binding penalties and solid-state properties [1]. These property shifts place the compound in a distinct region of chemical space compared to both the core scaffold and many common 2,4-disubstituted pyrimidine library members [2].

Drug-likeness Lipophilicity Permeability

Synthetic Tractability and Commercial Availability: Oxidation-State Purity Considerations

The target thioether compound is commercially available from multiple suppliers at a typical purity of 95%, whereas the sulfoxide analog (CAS 339278-97-6) is sold at >90% purity and at a premium price point of approximately £37.00 per 1 mg from specialty vendors . The thioether form avoids the synthetic complexity and chiral instability associated with the sulfoxide (which can undergo racemization or further oxidation upon storage), offering a chemically defined, achiral starting point for oxidation-state SAR studies [1]. For laboratories synthesizing focused libraries, the methylsulfanyl group serves as a handle for controlled oxidation to either the sulfoxide or sulfone, enabling systematic exploration of the sulfur oxidation series from a single parent compound [1].

Chemical procurement Oxidation stability Purity specification

N-Cyclohexyl-6-((methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinamine: Recommended Research and Industrial Application Scenarios Based on Verified Evidence


Kinase Inhibitor Fragment-to-Lead Programs Requiring a 4-NH Hinge-Binding Motif

The N-cyclohexylamino group at the pyrimidine 4-position provides a single hydrogen-bond donor capable of engaging the kinase hinge region, a pharmacophoric feature absent in the 4-arylthioether analogs (e.g., CAS 478031-42-4) [1]. For structure-based drug design campaigns targeting kinases where a 4-aminopyrimidine hinge binder is required, this compound serves as a synthetically tractable, lipophilic lead-like starting point. Its thioether handle at the 6-position further enables diversification via oxidation-state manipulation without altering the hinge-binding pharmacophore [1][2].

Systematic Sulfur Oxidation-State SAR in Pyrimidine-Based Bioactive Series

Because the compound contains the reduced methylsulfanyl (thioether) form, it can serve as the parent structure for a systematic three-member oxidation series: thioether (target compound) → sulfoxide (CAS 339278-97-6) → sulfone [1]. This series allows medicinal chemistry teams to probe the impact of incremental sulfur oxidation on target potency, aqueous solubility, metabolic stability, and off-target pharmacology without altering the pyrimidine core or the N-cyclohexyl substituent [1][2]. Procurement of all three oxidation states from a single reliable thioether progenitor maximizes SAR interpretability [1].

Agrochemical Lead Discovery Leveraging Cyclohexylamino-Pyrimidine Motifs

Patent literature from Hoechst Schering AgrEvo GmbH explicitly describes compounds of formula Ar-X-E-Q, wherein Ar is substituted 4-pyridyl, X is NH, and Q is substituted cycloalkyl, as possessing fungicidal and pesticidal activity [1]. The target compound falls directly within this structural claim scope. For agrochemical discovery groups evaluating pyrimidine-based fungicide leads, this compound represents a specific, commercially available exemplar for structure-activity relationship exploration in crop protection applications [1].

Computational ADME/Tox Profiling and Chemical Library Property Space Analysis

With a computed logP of 3.4, TPSA of 76 Ų, and a single H-bond donor, the compound occupies a favorable region of drug-like chemical space that balances permeability with reasonable polarity [1]. It is cataloged in the Oprea chemical library collection (Oprea1_383686), making it directly relevant to cheminformatics studies that correlate computed descriptors with biological screening outcomes [1][2]. Research groups conducting retrospective analyses of screening library performance or building predictive ADME models can use this compound as a reference data point at the intersection of moderate lipophilicity and low HBD count [1].

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